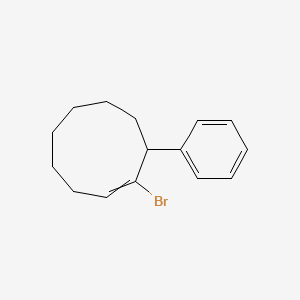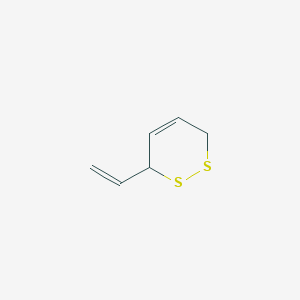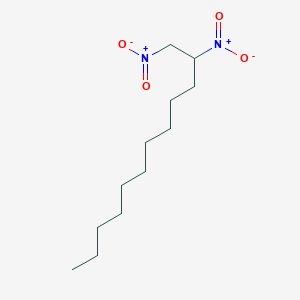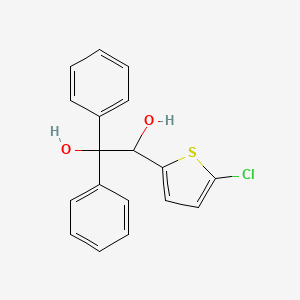![molecular formula C21H27NO8-2 B14527408 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate CAS No. 62351-72-8](/img/structure/B14527408.png)
4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate is an organic compound characterized by its complex structure, which includes a dodecyl group, a nitrobenzene ring, and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with dodecan-4-ol, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and nitration processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-aminobenzene-1,3-dicarboxylate.
Reduction: Formation of 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylic acid.
Substitution: Formation of various substituted nitrobenzene derivatives.
Scientific Research Applications
4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and carboxylate groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-aminobenzene-1,3-dicarboxylate
- 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-chlorobenzene-1,3-dicarboxylate
- 4-{[(Dodecan-4-yl)oxy]carbonyl}-6-methylbenzene-1,3-dicarboxylate
Uniqueness
4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the dodecyl group and the nitrobenzene ring also contributes to its unique physicochemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
62351-72-8 |
|---|---|
Molecular Formula |
C21H27NO8-2 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-dodecan-4-yloxycarbonyl-6-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H29NO8/c1-3-5-6-7-8-9-11-14(10-4-2)30-21(27)16-13-18(22(28)29)17(20(25)26)12-15(16)19(23)24/h12-14H,3-11H2,1-2H3,(H,23,24)(H,25,26)/p-2 |
InChI Key |
YCOPEGBSOOCJOX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(CCC)OC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-Phenyl-N-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14527335.png)
![2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide](/img/structure/B14527336.png)




![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)



![Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate](/img/structure/B14527386.png)



